7-Chloro-4-methoxyquinoline-3-carboxylic acid

Monoamine oxidase Neurodegeneration Enzyme selectivity

This 7-chloro-4-methoxyquinoline-3-carboxylic acid is a uniquely characterized building block with documented inhibitory activity against MAO-B (IC50 10 nM, ~2500-fold selectivity over MAO-A), AChE (IC50 330-560 nM), CYP3A4 (IC50 7.9 µM), and 12/15-lipoxygenase (IC50 6.3 µM). Substitution with non-chlorinated analogs (e.g., CAS 74557-74-7) yields divergent biological outcomes, making this specific compound irreplaceable for consistent SAR studies. Ideal for neuroscience, multi-target profiling, and anti-inflammatory lead optimization programs.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64
CAS No. 876708-52-0
Cat. No. B2981846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methoxyquinoline-3-carboxylic acid
CAS876708-52-0
Molecular FormulaC11H8ClNO3
Molecular Weight237.64
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl
InChIInChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15)
InChIKeyQEXJTULRRRAXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-methoxyquinoline-3-carboxylic Acid (CAS 876708-52-0): A 7-Chloro-Substituted Quinoline-3-carboxylic Acid Scaffold with Documented Multi-target Enzyme Inhibition


7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS 876708-52-0) is a heterocyclic aromatic compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol . It features a chlorine substituent at position 7, a methoxy group at position 4, and a carboxylic acid moiety at position 3 of the quinoline core . This compound belongs to the quinoline-3-carboxylic acid class, a privileged scaffold in medicinal chemistry known for its diverse biological activities [1]. Public bioactivity databases document its inhibitory activity against multiple enzyme targets including monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), cytochrome P450 3A4 (CYP3A4), and 12/15-lipoxygenase [1][2].

7-Chloro-4-methoxyquinoline-3-carboxylic Acid: Why Non-Chlorinated 4-Methoxyquinoline-3-carboxylic Acids Cannot Be Assumed Equivalent for Target Engagement


Within the quinoline-3-carboxylic acid class, substitution patterns profoundly influence target selectivity and potency [1]. Specifically, the 7-chloro substituent in this compound modulates electronic and steric properties of the quinoline core, impacting binding to targets such as cytochrome P450 enzymes and lipoxygenases [2]. The presence of the chlorine atom also alters physicochemical properties like lipophilicity and solubility compared to non-halogenated analogs, which can affect cellular permeability and off-target binding profiles [1]. Therefore, substituting this compound with a generic, non-chlorinated 4-methoxyquinoline-3-carboxylic acid derivative (e.g., 4-methoxyquinoline-3-carboxylic acid, CAS 74557-74-7) is not chemically or biologically equivalent and may lead to divergent experimental outcomes [3]. The quantitative evidence below details specific differential activities against key enzyme targets.

7-Chloro-4-methoxyquinoline-3-carboxylic Acid: Quantitative Comparative Bioactivity Data Against Key Enzyme Targets


Selective MAO-B Inhibition (IC50 = 10 nM) Differentiates 7-Chloro-4-methoxyquinoline-3-carboxylic Acid from its MAO-A Inhibitory Profile

7-Chloro-4-methoxyquinoline-3-carboxylic acid exhibits potent and selective inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM [1]. In stark contrast, its inhibition of human recombinant MAO-A is significantly weaker, with a reported IC50 of 25,300 nM (25.3 µM) [2]. This represents an approximately 2500-fold selectivity for MAO-B over MAO-A, a crucial differentiation for researchers seeking isoform-specific probes to minimize off-target effects associated with MAO-A inhibition (e.g., tyramine-induced hypertensive crisis).

Monoamine oxidase Neurodegeneration Enzyme selectivity

CYP3A4 Inhibition (IC50 = 7.9 µM) Quantifies Metabolic Liability Profile of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid

The compound demonstrates moderate inhibitory activity against human recombinant cytochrome P450 3A4 (CYP3A4), a key drug-metabolizing enzyme, with an IC50 of 7,900 nM (7.9 µM) [1]. This value provides a quantitative baseline for assessing potential drug-drug interaction risks. For comparison, potent clinical CYP3A4 inhibitors like ketoconazole exhibit IC50 values in the low nanomolar range (< 100 nM), indicating that 7-Chloro-4-methoxyquinoline-3-carboxylic acid possesses a significantly lower risk of CYP3A4-mediated interactions.

Cytochrome P450 Drug metabolism CYP3A4

Acetylcholinesterase (AChE) Inhibition (IC50 = 330 nM) in Context of CNS Drug Discovery

7-Chloro-4-methoxyquinoline-3-carboxylic acid inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 330 nM [1]. Another data source reports an IC50 of 560 nM for the same target [2]. This places the compound's potency within a range that is considered moderately active. For comparison, clinically used AChE inhibitors such as donepezil have IC50 values in the low nanomolar range (e.g., 6-10 nM).

Acetylcholinesterase Alzheimer's disease Cholinergic system

12/15-Lipoxygenase Inhibition (IC50 = 6.3 µM) Suggests Potential Anti-inflammatory Profile

The compound inhibits human recombinant 12/15-lipoxygenase with an IC50 of 6,300 nM (6.3 µM) [1]. This enzyme is a key regulator of the arachidonic acid cascade, producing pro-inflammatory mediators. While this potency is moderate, it establishes a baseline activity for this specific scaffold. For context, some quinoline-based lipoxygenase inhibitors have reported IC50 values in the high nanomolar range, suggesting that 7-Chloro-4-methoxyquinoline-3-carboxylic acid's activity may be improved through further derivatization.

Lipoxygenase Inflammation Arachidonic acid cascade

Cytotoxicity Against Human Osteosarcoma 143B Cells Contextualizes Antiproliferative Activity

7-Chloro-4-methoxyquinoline-3-carboxylic acid has been evaluated for cytotoxicity against the human osteosarcoma cell line 143B [1]. While specific IC50 values were not retrievable from authoritative public databases for this exact compound in the specified cell line, the documented assay in ChEMBL confirms its evaluation in a cancer-relevant model. This contrasts with many quinoline-3-carboxylic acid derivatives that are primarily studied for antimicrobial activity and may not possess the same antiproliferative profile [2].

Cytotoxicity Osteosarcoma Cancer research

7-Chloro-4-methoxyquinoline-3-carboxylic Acid: Validated Research and Industrial Application Scenarios Based on Differential Bioactivity Data


MAO-B Selective Probe Development for Neurodegeneration Research

Based on its potent and selective MAO-B inhibition (IC50 = 10 nM) with ~2500-fold selectivity over MAO-A [1][2], this compound serves as a validated starting point for developing MAO-B specific chemical probes or positron emission tomography (PET) tracer precursors. Researchers studying Parkinson's disease or other synucleinopathies can utilize this scaffold to explore structure-activity relationships (SAR) around the 7-chloro and 4-methoxy positions to further optimize potency and selectivity.

Multi-target Profiling in CNS Drug Discovery Panels

Given its documented inhibition of MAO-B (IC50 = 10 nM), AChE (IC50 = 330-560 nM), and CYP3A4 (IC50 = 7.9 µM) [3][4][5], 7-Chloro-4-methoxyquinoline-3-carboxylic acid is ideally suited for inclusion in multi-target profiling panels. Its well-characterized activity across these key CNS and metabolic enzymes allows researchers to assess polypharmacology and potential off-target interactions early in the drug discovery process, providing a benchmark for optimizing selectivity in lead compounds.

Scaffold for Anti-inflammatory Quinoline Derivatives

The compound's moderate inhibition of human 12/15-lipoxygenase (IC50 = 6.3 µM) [6] validates its use as a scaffold for developing novel anti-inflammatory agents. This activity distinguishes it from quinoline derivatives primarily known for antimicrobial effects. Medicinal chemists can use this baseline activity to design analogs with enhanced potency against the arachidonic acid cascade, targeting conditions such as asthma, atherosclerosis, or inflammatory skin diseases.

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